molecular formula C10H12F3N B3074581 4-ethyl-N-(2,2,2-trifluoroethyl)aniline CAS No. 1020987-09-0

4-ethyl-N-(2,2,2-trifluoroethyl)aniline

Cat. No.: B3074581
CAS No.: 1020987-09-0
M. Wt: 203.2 g/mol
InChI Key: RDIKAIXGGSMLFV-UHFFFAOYSA-N
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Description

4-ethyl-N-(2,2,2-trifluoroethyl)aniline is an organic compound with the molecular formula C10H12F3N. This compound is characterized by the presence of an ethyl group attached to the aniline ring and a trifluoroethyl group attached to the nitrogen atom. The incorporation of fluorine atoms often imparts unique properties to organic molecules, making them valuable in various fields such as medicinal chemistry, agrochemistry, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-(2,2,2-trifluoroethyl)aniline can be achieved through several methods. One common approach involves the N-trifluoroethylation of aniline derivatives using 2,2,2-trifluoroethylamine hydrochloride as the fluorine source. This reaction is typically catalyzed by iron porphyrin and conducted in aqueous solution . Another method involves the use of trifluorodiazoethane as a fluoroethylating agent, which can be catalyzed by silver (I) or copper (I) complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieve efficient production. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-(2,2,2-trifluoroethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-ethyl-N-(2,2,2-trifluoroethyl)aniline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethyl-N-(2,2,2-trifluoroethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethyl-N-(2,2,2-trifluoroethyl)aniline is unique due to the presence of both an ethyl group and a trifluoroethyl group, which can impart distinct physicochemical properties. The combination of these groups can influence the compound’s reactivity, stability, and biological activity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

4-ethyl-N-(2,2,2-trifluoroethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N/c1-2-8-3-5-9(6-4-8)14-7-10(11,12)13/h3-6,14H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDIKAIXGGSMLFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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